2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide 2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 894068-96-3
VCID: VC5692094
InChI: InChI=1S/C17H12N6O4S/c24-23(25)15-6-1-2-7-16(15)28(26,27)21-13-5-3-4-12(10-13)14-8-9-17-19-18-11-22(17)20-14/h1-11,21H
SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Molecular Formula: C17H12N6O4S
Molecular Weight: 396.38

2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

CAS No.: 894068-96-3

Cat. No.: VC5692094

Molecular Formula: C17H12N6O4S

Molecular Weight: 396.38

* For research use only. Not for human or veterinary use.

2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide - 894068-96-3

Specification

CAS No. 894068-96-3
Molecular Formula C17H12N6O4S
Molecular Weight 396.38
IUPAC Name 2-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C17H12N6O4S/c24-23(25)15-6-1-2-7-16(15)28(26,27)21-13-5-3-4-12(10-13)14-8-9-17-19-18-11-22(17)20-14/h1-11,21H
Standard InChI Key ISHUXWGYAIPPPB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Identifiers

2-Nitro-N-(3-{[1, triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a sulfur-containing heterocyclic compound with the molecular formula C₁₇H₁₂N₆O₄S and a molecular weight of 396.38 g/mol . Its IUPAC name systematically describes the core structure: a triazolopyridazine ring linked to a phenyl group at position 3, which is further substituted with a nitrobenzenesulfonamide moiety. Key identifiers include:

PropertyValue
CAS Registry Number894068-96-3
PubChem CID16873489
SMILESC1=CC=C(C(=C1)N+[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
InChIKeyISHUXWGYAIPPPB-UHFFFAOYSA-N

The compound’s structure integrates a 1,2,4-triazolo[4,3-b]pyridazine core, a bicyclic system known for its electron-deficient nature and capacity for π-π stacking interactions . The ortho-nitrobenzenesulfonamide group contributes polar functionality, enhancing solubility and potential target binding.

Structural and Electronic Properties

Conformational Analysis

The compound’s 3D conformation, as modeled in PubChem, reveals a nearly planar triazolopyridazine system connected to a torsionally flexible phenyl-sulfonamide group . Computational studies predict:

  • Electron-Deficient Character: The triazolopyridazine core’s electron-withdrawing nature may facilitate interactions with biological targets rich in electron-donating residues.

  • Hydrogen-Bonding Capacity: The sulfonamide’s NH and nitro group’s oxygen atoms serve as hydrogen bond donors/acceptors, a feature common in kinase inhibitor pharmacophores .

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Relevance

Although direct biological data for this compound are lacking, structurally related triazolopyridazines exhibit tyrosine kinase inhibitory activity, as evidenced by patent literature . For example, analogs with similar sulfonamide substitutions have demonstrated potency against vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), implicating potential applications in oncology and angiogenesis-related disorders .

Proposed Mechanism of Action:

  • Target Binding: The triazolopyridazine core occupies the ATP-binding pocket of kinases, while the sulfonamide group engages in hydrogen bonding with key residues (e.g., Asp-Phe-Gly motif in VEGFR2) .

  • Selectivity Modulation: The nitro group’s electronic effects may fine-tune affinity for specific kinase isoforms, reducing off-target effects.

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